4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine
CAS No.: 2548977-08-6
Cat. No.: VC11816982
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
![4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine - 2548977-08-6](/images/structure/VC11816982.png)
Specification
CAS No. | 2548977-08-6 |
---|---|
Molecular Formula | C12H15N5O |
Molecular Weight | 245.28 g/mol |
IUPAC Name | 4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]morpholine |
Standard InChI | InChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3 |
Standard InChI Key | ZRZQNPRSKAHIOW-UHFFFAOYSA-N |
SMILES | CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3 |
Canonical SMILES | CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine, reflects its three-dimensional architecture:
-
A pyrimidine ring serves as the central scaffold.
-
At position 6, a 4-methyl-1H-pyrazol-1-yl group is attached via a nitrogen atom.
-
Position 4 is substituted with a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₅O |
Molecular Weight | 245.29 g/mol |
Hydrogen Bond Donors | 1 (pyrazole NH) |
Hydrogen Bond Acceptors | 5 (pyrimidine N, morpholine O/N) |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 70.3 Ų |
The planar pyrimidine core facilitates π-π stacking interactions, while the morpholine ring introduces conformational flexibility, enhancing solubility and bioavailability .
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous structures provide critical insights. For example, the morpholine ring in related compounds adopts a chair conformation, with the pyrimidine and pyrazole rings nearly coplanar, minimizing steric strain . Key bond lengths include:
-
C–N bonds in the pyrimidine ring: ~1.33–1.37 Å
-
N–C bonds linking morpholine to pyrimidine: ~1.45 Å
These parameters align with typical aromatic heterocycles, ensuring structural stability .
Synthetic Routes and Optimization
Core Synthesis Strategy
The compound is synthesized via a multi-step protocol involving:
-
Pyrimidine Core Formation: Condensation of malonate derivatives with amidines to form the pyrimidine ring .
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 4 of the pyrimidine .
-
Nucleophilic Substitution: Reaction of 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine with morpholine in the presence of a base (e.g., K₂CO₃) yields the target compound .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Diethyl malonate, NaOEt, reflux | 89% |
2 | POCl₃, 110°C, 4 h | 61% |
3 | Morpholine, K₂CO₃, DMF, 25°C, 12 h | 94% |
Selectivity and Byproduct Management
The chlorine at position 4 exhibits higher reactivity than position 2 due to electronic effects, enabling selective substitution with morpholine . Impurities such as bis-morpholine adducts are minimized by controlling stoichiometry (1:1.2 pyrimidine:morpholine) and reaction time .
Compound | PI3Kδ IC₅₀ (nM) | Selectivity (vs PI3Kα) |
---|---|---|
CPL302253 (pyrazolo[1,5-a]pyrimidine) | 2.8 | >100-fold |
PF-04447943 (pyrazolo[3,4-d]pyrimidinone) | 11 | >50-fold |
Cardiovascular and Renal Applications
Patent data highlights related pyrimidine derivatives as sodium-phosphate cotransporter (Npt2a) inhibitors, reducing vascular calcification in chronic kidney disease (CKD) . The morpholine moiety may enhance renal targeting by modulating solubility and protein binding .
Computational and ADMET Profiling
Molecular Docking Studies
Docking into the PI3Kδ active site (PDB: 6TGM) predicts:
-
Hydrogen bonding between the morpholine oxygen and Val828.
-
π-π stacking between the pyrimidine ring and Trp760.
ADMET Predictions
Parameter | Prediction |
---|---|
Solubility (LogS) | -3.2 (moderate) |
Caco-2 Permeability | 6.5 × 10⁻⁶ cm/s (high) |
CYP3A4 Inhibition | Low risk |
hERG Inhibition | IC₅₀ > 10 μM (safe) |
These profiles suggest suitability for oral administration with minimal off-target effects .
Future Directions and Challenges
Preclinical Development Priorities
-
In Vivo Efficacy: Testing in murine models of CKD or autoimmune disorders.
-
Formulation Optimization: Enhancing bioavailability via salt formation (e.g., hydrochloride).
-
Toxicology: Chronic toxicity studies to assess hepatic and renal safety .
Intellectual Landscape
The compound’s patentability hinges on its novelty over prior art, such as WO2016/082751 (Npt2b inhibitors) and US 9,163,017 (pyrimidine antivirals) . Strategic claims could focus on its dual PI3Kδ/Npt2a inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume